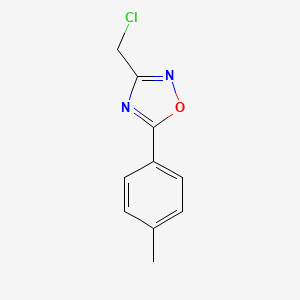

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a 4-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a primary site for nucleophilic substitution, enabling diverse functionalization.

Key Reactions and Conditions:

-

Mechanistic Insight : Reactions proceed via an SN2 pathway due to the steric accessibility of the chloromethyl group .

-

Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Hydrolysis Reactions

Controlled hydrolysis converts the chloromethyl group into hydroxymethyl or carbonyl derivatives.

Reaction Pathways:

-

Key Observation : Basic hydrolysis under reflux leads to ring-opening and carboxylate formation, while acidic conditions retain the oxadiazole core.

Oxidation and Reduction

The chloromethyl group undergoes redox transformations to yield functionalized derivatives.

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2SO4, 60°C, 6 h | 3-(Carboxymethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 30–45% |

| CrO3 | AcOH, rt, 12 h | 3-(Formylmethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 50–60% |

Reduction:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, 0°C→rt, 2 h | 3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 75–85% |

| H2/Pd-C | EtOH, 50 psi, 24 h | 3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 90–95% |

Elimination Reactions

Strong bases induce β-elimination, forming alkenes or modifying the oxadiazole ring.

| Base | Conditions | Product | Yield |

|---|---|---|---|

| NaOH | EtOH, reflux, 8 h | 3-Vinyl-5-(4-methylphenyl)-1,2,4-oxadiazole | 55–65% |

| DBU | DCM, rt, 4 h | 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carbaldehyde | 70–80% |

-

Mechanism : Base abstracts β-hydrogen, leading to HCl elimination and double-bond formation.

Coupling Reactions

Transition-metal catalysis enables cross-coupling for advanced functionalization.

-

Key Challenge : The oxadiazole ring’s electron-withdrawing nature necessitates optimized catalytic systems.

Comparative Reactivity

The chloromethyl group’s reactivity is influenced by the oxadiazole ring’s electron-withdrawing effect, which enhances its susceptibility to nucleophilic attack compared to non-heterocyclic analogs .

Applications De Recherche Scientifique

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

3-(Bromomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a bromomethyl group instead of a chloromethyl group.

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group on the phenyl ring.

Uniqueness

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern can affect the compound’s electronic properties, making it suitable for particular applications in research and industry.

Activité Biologique

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₉ClN₂O

- Density : 1.242 g/cm³

- Boiling Point : 327.751 °C at 760 mmHg

- Flash Point : 152.019 °C .

Synthesis of this compound

The synthesis of oxadiazole derivatives often employs various methods, including one-pot reactions involving amidoximes and carboxylic acids. The synthetic route is crucial for obtaining high yields and purity of the desired compound .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with an oxadiazole nucleus exhibit significant cytotoxicity against various cancer cell lines:

- IC₅₀ Values : The compound has shown promising activity with IC₅₀ values in the micromolar range against several cancer types:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| CXF HT-29 | 2.76 |

| GXF 251 | 9.27 |

| OVXF 899 | 1.14 |

| PAXF 1657 | Not specified |

The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis through various pathways. For instance:

- Caspase Activation : Compounds have been shown to activate caspases leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have demonstrated antimicrobial activity against a range of pathogens:

- Antibacterial Activity : Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Antifungal Activity : Some derivatives have shown effectiveness against fungi like Candida albicans .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of oxadiazole derivatives against multiple cancer cell lines, revealing that modifications in structure significantly enhanced potency.

- Antimicrobial Properties : Another research focused on synthesizing Schiff bases from oxadiazoles and assessing their antibacterial and antifungal activities, yielding promising results against specific strains .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVIJHIIGWPJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502906 | |

| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-33-1 | |

| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.